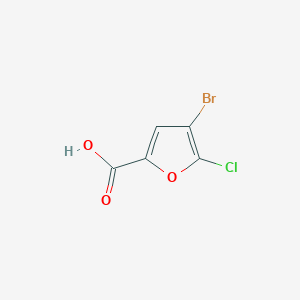![molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
化学反应分析
Types of Reactions
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of the debrominated bicyclic compound.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
科学研究应用
Chemistry
In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with nucleophiles makes it a useful tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
作用机制
The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- (1R,5S)-2,2,4-tribromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of the bromine atoms and the oxabicyclo structure. This unique arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H6Br2O2 |
|---|---|
分子量 |
281.93 g/mol |
IUPAC 名称 |
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6? |
InChI 键 |
IMTJPLVCOUSVFX-LAXKNYFCSA-N |
手性 SMILES |
C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br |
规范 SMILES |
C1=CC2C(C(=O)C(C1O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



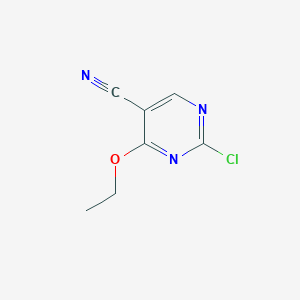
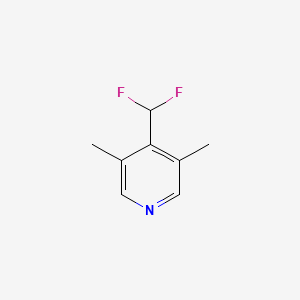
![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
![2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B11775432.png)
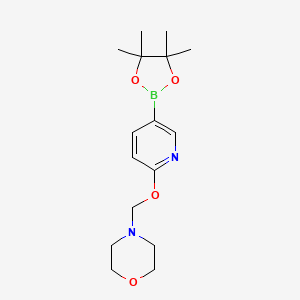
![Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B11775441.png)
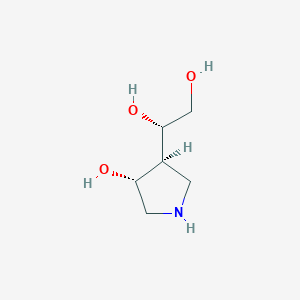
![(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11775455.png)
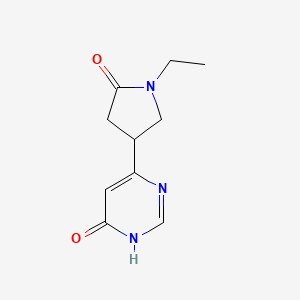
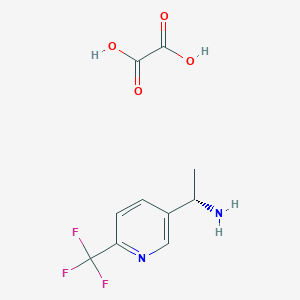

![2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
